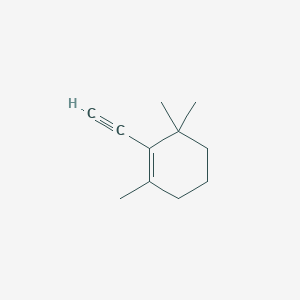

2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-5-10-9(2)7-6-8-11(10,3)4/h1H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTBEURZGSLOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535462 | |

| Record name | 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892-05-3 | |

| Record name | 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethynyl 1,3,3 Trimethylcyclohex 1 Ene and Analogues

Direct Ethynylation of Cyclohexenone Precursors

Direct introduction of an ethynyl (B1212043) group onto a cyclohexenone scaffold is a primary strategy for synthesizing 2-ethynyl-1,3,3-trimethylcyclohex-1-ene and its analogues. This can be achieved through reactions with acetylenic reagents or through palladium-catalyzed cross-coupling reactions.

The addition of acetylides to ketones is a fundamental carbon-carbon bond-forming reaction. In the context of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene synthesis, this involves the reaction of a suitable trimethylcyclohexenone (B6354539) precursor with an acetylenic reagent. Organometallic reagents, such as Grignard reagents and organolithium compounds, are commonly employed to generate the acetylide nucleophile. youtube.comyoutube.com For instance, the reaction of cyclohexanone (B45756) with sodium acetylide in liquid ammonia (B1221849) represents a classical approach to forming 1-ethynyl-1-cyclohexanol. nbinno.com More contemporary methods may utilize transition metal catalysts to facilitate the ethynylation. nbinno.com

The reactivity of organometallic reagents can be influenced by the nature of the metal and the solvent used. youtube.comgatech.edu For example, lithium dialkylcuprates (Gilman reagents) are generally less reactive than Grignard or organolithium reagents and may offer higher selectivity in certain transformations. youtube.comyoutube.com The choice of the organometallic species and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of the addition to the cyclohexenone system.

| Reagent Type | Key Characteristics | Application Example |

|---|---|---|

| Grignard Reagents (R-MgX) | Highly reactive, strong nucleophiles and bases. | Addition to ketones and aldehydes for alcohol synthesis. |

| Organolithium Reagents (R-Li) | Very strong bases and nucleophiles, often more reactive than Grignards. | Deprotonation of terminal alkynes to form acetylides. youtube.com |

| Lithium Dialkylcuprates (R₂CuLi) | Softer, less basic nucleophiles, useful for conjugate additions to α,β-unsaturated ketones. | Selective 1,4-addition to enones. youtube.com |

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. rsc.orgresearchgate.net This methodology can be adapted for the synthesis of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene by using a vinyl halide or triflate derivative of 1,3,3-trimethylcyclohexene (B3343063) as the substrate. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.net

Recent advancements in Sonogashira coupling have led to the development of more efficient and versatile catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups. nih.gov These improved procedures are crucial for the synthesis of complex molecules. The regioselectivity of the Sonogashira coupling is a key consideration, especially when dealing with substrates containing multiple potential coupling sites. nih.gov

| Reaction Component | Typical Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the oxidative addition and reductive elimination steps. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper(I) acetylide intermediate. |

| Base | Et₃N, i-Pr₂NH | Neutralizes the HX by-product and facilitates the regeneration of the catalyst. |

| Substrates | Vinyl halides/triflates and terminal alkynes | The coupling partners for C-C bond formation. |

Multi-Step Synthesis Pathways Involving Cyclohexenone Derivatives

Multi-step synthetic routes provide greater flexibility in controlling the final structure of the target molecule. These pathways often start from readily available cyclohexanone derivatives and involve sequential functionalization and modification steps.

The regioselective functionalization of trimethylcyclohexanone (B1229504) is a critical step in many synthetic approaches. Isophorone, or 3,5,5-trimethylcyclohex-2-en-1-one, is a common and versatile starting material derived from the self-condensation of acetone. wikipedia.orgmdpi.com Isophorone and its derivatives can undergo a variety of transformations, including hydrogenation to produce trimethylcyclohexanone. wikipedia.org The regioselectivity of subsequent reactions on the trimethylcyclohexanone ring is influenced by the existing substituents and the reaction conditions employed.

The ability to control the position of newly introduced functional groups is paramount for the successful synthesis of specifically substituted cyclohexene (B86901) derivatives. Methodologies for regioselective synthesis are often guided by the steric and electronic properties of the starting materials and reagents.

The synthesis of substituted cyclohexanes and cyclohexenes with specific stereochemistry is a significant challenge in organic synthesis. nih.gov Stereocontrolled methods are essential for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. nih.gov Domino reactions, for example, can create multiple stereocenters in a single, highly controlled transformation. nih.govfigshare.com

Strategies for achieving stereocontrol include the use of chiral auxiliaries, chiral catalysts, and substrate-controlled reactions where the existing stereocenters direct the stereochemical outcome of subsequent transformations. The development of modular and reliable protocols for the stereoselective synthesis of substituted cyclohexanes remains an active area of research. nih.gov

Catalytic Dehydration and Rearrangement Strategies for Unsaturated Cyclohexene Systems

Catalytic dehydration of tertiary alcohols is a common method for introducing a double bond into a cyclic system. In the context of synthesizing 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, a precursor such as 1-ethynyl-2,6,6-trimethylcyclohexanol could undergo dehydration. However, such reactions can be complicated by rearrangements.

The Rupe rearrangement is a classic acid-catalyzed rearrangement of α-ethynyl tertiary alcohols to α,β-unsaturated ketones. researchgate.netacs.org This reaction can be a competing pathway during the dehydration of ethynylcarbinols and its likelihood depends on the specific substrate and reaction conditions. acs.org The choice of catalyst and reaction conditions is therefore critical to favor the desired dehydration product over the rearranged ketone. researchgate.net For instance, the dehydration of 1,3,3-trimethyl-2-(3-methylpent-2-en-4-ynyl)cyclohex-1-en-2-ol can lead to the formation of cyclic ether byproducts under typical acidic conditions. google.com

Advanced Reaction Chemistry and Mechanistic Studies of 2 Ethynyl 1,3,3 Trimethylcyclohex 1 Ene

Reactivity of the Ethynyl (B1212043) Functionality

Hydrostannylation and Hydrosilylation Reactions

A review of published scientific literature did not yield specific studies or detailed data concerning the hydrostannylation or hydrosilylation reactions of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene.

Halogenation and Related Electrophilic Additions to the Alkyne

The electrophilic addition of chlorine to 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene (also known as dehydro-β-ionone) has been the subject of kinetic studies, particularly in aqueous solutions. These investigations explore the roles of different chlorinating agents, namely hypochlorous acid (HOCl), dichlorine (Cl₂), and dichlorine monoxide (Cl₂O). nsf.govresearchgate.net

Kinetic experiments have been conducted to determine the second-order rate constants for the reactions between dehydro-β-ionone and various chlorinating species. These constants quantify the reactivity of the compound with each specific electrophile.

Table 1: Second-Order Rate Constants for Aqueous Chlorination of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

| Chlorinating Agent | Second-Order Rate Constant (k) in M⁻¹s⁻¹ | Source(s) |

|---|---|---|

| Dichlorine (Cl₂) | 1.1 x 10⁹ | nsf.gov |

| Dichlorine Monoxide (Cl₂O) | 1.1 x 10⁷ | nsf.gov |

The data clearly demonstrates that Cl₂ is a significantly more potent electrophile for this substrate compared to HOCl, with a rate constant several orders of magnitude higher. nsf.gov

Further Acetylenic Coupling and Conjugation Reactions

Based on a review of the available scientific literature, specific examples and detailed research findings on acetylenic coupling and conjugation reactions, such as Sonogashira or Glaser couplings, involving 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene could not be identified.

Transformations Involving the 1,3,3-Trimethylcyclohex-1-ene Ring System

Pericyclic Reactions: Ene and Diels-Alder Cycloadditions

A comprehensive search of scientific literature did not retrieve specific studies detailing the participation of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene in intermolecular ene or Diels-Alder cycloaddition reactions.

No specific research findings or examples of intramolecular ene reactions or other ring-closing methodologies involving 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene were found in the reviewed scientific literature.

Lewis Acid-Catalyzed Variants of Ene Reactions

The ene reaction is a powerful pericyclic process that forms a carbon-carbon bond through the reaction of an alkene possessing an allylic hydrogen (the ene) with a multiple bond system (the enophile). nih.gov The carbonyl-ene reaction, where the enophile is a carbonyl group, typically requires high temperatures. nih.gov However, the use of Lewis acids can dramatically accelerate these reactions, often allowing them to proceed at low temperatures. nih.govresearchgate.net

Lewis acids function by coordinating to the enophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. nih.gov This coordination not only accelerates the reaction but can also alter its mechanism, making it more asynchronous. nih.gov Activation strain model analyses suggest that the catalytic effect is primarily due to a reduction in the Pauli repulsion between the interacting orbitals of the ene and enophile, rather than solely a stabilization of the enophile's LUMO. nih.gov

In the context of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, the molecule itself contains ene functionality (the cyclohexene (B86901) ring with allylic protons) and an enophile (the alkyne). While intramolecular reactions are conceivable, the molecule is more likely to react as the ene component with a highly reactive external enophile, such as an aldehyde activated by a Lewis acid. Thioindolinones, for example, have been shown to serve as effective ene components in Lewis acid-catalyzed reactions where aromaticity acts as a driving force. nih.gov The choice of Lewis acid is critical and can influence the reaction pathway and stereochemical outcome. researchgate.netscispace.com

Table 1: Illustrative Lewis Acids for Potential Ene Reactions This table presents common Lewis acids and their typical application in catalyzing ene reactions, suggesting potential catalysts for reactions involving 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene.

| Lewis Acid | Typical Substrate Activation | Potential Outcome |

| Sc(OTf)₃ | Activation of bicyclobutanes as enophiles | Formal ene reaction for cyclobutane (B1203170) synthesis nih.gov |

| Me₂AlCl | Activation of aldehydes and ketones | Intermolecular carbonyl-ene reaction nih.gov |

| TiCl₄ | Activation of allene-ene systems | Intramolecular [2+2] cycloaddition scispace.com |

| BF₃·OEt₂ | General purpose for various enophiles | Can promote ene or competing cyclization pathways scispace.com |

Stereo- and Regioselective Aspects of Cycloadditions

The conjugated enyne system of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene is an ideal substrate for cycloaddition reactions, which are fundamental for constructing cyclic frameworks. The control of stereo- and regioselectivity in these reactions is paramount for synthetic utility. elsevierpure.com

[3+2] Cycloadditions: These reactions, involving a three-atom dipole and a two-atom dipolarophile, are a common method for synthesizing five-membered heterocycles. elsevierpure.com The regioselectivity of the addition is governed by the electronic properties of the reactants. rsc.org Theoretical studies using Density Functional Theory (DFT) are often employed to analyze the transition states and predict the most favorable regio- and stereochemical pathways. elsevierpure.comrsc.org For instance, in reactions with nitrones, four different regio- and stereoisomers are possible, but under controlled conditions, a single product can be obtained with high selectivity. mdpi.com

[2+2] Cycloadditions: These reactions form four-membered rings and are often initiated photochemically. The use of chiral photosensitizers can induce stereoselectivity in intramolecular [2+2] cycloadditions. rsc.org Mechanistic studies indicate that these reactions proceed stepwise, with the formation of the first carbon-carbon bond being the rate-limiting and selectivity-determining step. rsc.orgresearchgate.net The regioselectivity, often yielding head-to-head or head-to-tail isomers, is a critical aspect of these transformations. researchgate.net

The dual reactivity of the alkene and alkyne in 2-ethynyl-1,3,3-trimethylcyclohex-1-ene allows for selective participation in cycloadditions, depending on the reaction partner and conditions, offering pathways to diverse and complex cyclic systems.

Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Transition metal catalysis provides a versatile toolkit for functionalizing the alkyne moiety of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, enabling the formation of new bonds with high efficiency and selectivity.

While the Sonogashira coupling is a benchmark reaction for terminal alkynes, palladium catalysis offers a much broader scope of transformations. libretexts.orgwikipedia.org A powerful strategy involves sequential, one-pot reactions where an initial palladium-catalyzed coupling is followed by subsequent transformations. rsc.org For instance, a protocol involving an initial Sonogashira coupling of an ortho-ethynyl-aniline, followed by an intramolecular aminopalladation and a second cross-coupling, allows for the rapid synthesis of complex 2,3-diarylindoles using a single palladium catalyst. rsc.org Such cascade reactions demonstrate how the reactivity of a terminal alkyne can be harnessed to orchestrate complex bond-forming sequences, a strategy directly applicable to derivatives of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene to build polycyclic structures.

Rhodium catalysts are exceptionally effective in mediating higher-order cycloadditions and cascade reactions involving unsaturated systems. nih.gov For example, rhodium can catalyze [3+1+2] cycloadditions between diene-vinylcyclopropanes and carbon monoxide to construct fused 5/6 ring systems with adjacent bridgehead quaternary carbons. nih.gov Quantum chemical calculations have been used to elucidate the mechanism, showing that the sequence of bond formation is key to avoiding sterically congested transition states. nih.gov Furthermore, Rh(II) catalysts can initiate cascade reactions of triazoles with organoselenium compounds, proceeding through ylide intermediates to generate complex heterocyclic products via sigmatropic rearrangements and radical cyclizations. rsc.org The enyne functionality in 2-ethynyl-1,3,3-trimethylcyclohex-1-ene serves as a suitable entry point for such rhodium-mediated transformations, enabling the construction of intricate molecular scaffolds.

Copper catalysis is central to many modern synthetic reactions, particularly for functionalizing terminal alkynes. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org This reaction is highly efficient and can be performed under mild, and even mechanochemical (solvent-free), conditions. beilstein-journals.org

Beyond CuAAC, copper catalysts are effective in asymmetric 1,3-dipolar cycloadditions. For example, chiral copper(I) complexes can catalyze the reaction between azomethine ylides and 1,3-enynes to produce highly substituted chiral pyrrolidines with excellent regio-, diastereo-, and enantioselectivity. nih.gov DFT calculations suggest these reactions proceed through a concerted mechanism. nih.gov Copper catalysts also enable cascade annulations, such as the (4+1) reaction between terminal alkynes and 2-(tosylmethyl)anilines to synthesize 2,3-disubstituted indoles. nih.gov These diverse copper-catalyzed processes highlight the utility of the terminal alkyne in 2-ethynyl-1,3,3-trimethylcyclohex-1-ene as a handle for introducing nitrogen-containing heterocycles and other functional groups.

Table 2: Examples of Copper-Catalyzed Reactions for Terminal Alkynes This table summarizes key copper-catalyzed reactions applicable to the ethynyl group of the target compound, illustrating the diversity of accessible structures.

| Reaction Type | Reagent | Product Type | Key Features |

| Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-Triazole | High efficiency, regioselective, "click" reaction beilstein-journals.orgbeilstein-journals.org |

| Asymmetric 1,3-Dipolar Cycloaddition | Azomethine Ylide | Chiral Poly-substituted Pyrrolidine | High enantioselectivity with chiral ligands nih.gov |

| (4+1) Cascade Annulation | 2-(Tosylmethyl)aniline | 2,3-Disubstituted Indole | Alkyne acts as a one-carbon synthon nih.gov |

Derivatization Strategies for Enhancing Molecular Complexity and Diversification

The functional groups of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene offer multiple avenues for derivatization to increase molecular complexity. The terminal alkyne can be elaborated using the coupling and cycloaddition reactions described previously. Additionally, the conjugated alkene provides another site for modification.

A powerful strategy for building complex polyenes involves the derivatization of structurally related allylic alcohols. For instance, 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol can be converted into a phosphonium (B103445) salt (Wittig salt). nih.govnih.govrsc.org This salt, upon treatment with a base to form an ylide, reacts with various aldehydes in a Wittig reaction to furnish extended 1,3-diene and 1,3,5-triene systems with good yields and high stereoselectivity. nih.govnih.govrsc.org This approach highlights how the cyclohexene core can serve as a foundation for constructing complex conjugated systems, which are relevant in materials science and as analogues of biologically active molecules like retinoids. nih.gov By analogy, 2-ethynyl-1,3,3-trimethylcyclohex-1-ene could be transformed through hydration of the alkyne to a vinyl ketone, followed by reduction to the corresponding allylic alcohol, opening access to similar diversification strategies.

Introduction of Heteroatomic Functionalities (e.g., oxygen, nitrogen)

The introduction of heteroatoms such as oxygen and nitrogen into the molecular framework of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene can dramatically alter its chemical and physical properties. While specific studies on this molecule are not extensively documented, its reactivity can be inferred from analogous transformations of other enynes and alkynes. Cycloaddition reactions, for instance, represent a powerful tool for the stereocontrolled synthesis of complex heterocyclic systems.

One potential pathway for introducing both nitrogen and oxygen is through a [3+2] cycloaddition reaction. For example, the reaction of a terminal alkyne with a nitrile oxide (generated in situ from an oxime) can yield an isoxazole (B147169) ring. The regioselectivity of this reaction is governed by electronic and steric factors. In the case of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, the electron-donating nature of the cyclohexene ring may influence the orientation of the cycloaddition.

Similarly, the introduction of nitrogen can be achieved through cycloadditions with azides to form triazoles, or with nitrones to yield isoxazolidines. These reactions are often catalyzed by copper(I) or ruthenium(II) complexes, particularly in the case of azide-alkyne cycloadditions ("click chemistry").

The table below summarizes potential cycloaddition reactions for the introduction of heteroatomic functionalities to 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, based on established methodologies for similar substrates.

| Reaction Type | Reagents and Conditions | Potential Product | Key Features |

| [3+2] Cycloaddition with Nitrile Oxides | R-CNO (generated in situ), inert solvent, room temperature | 3-substituted-5-(1,3,3-trimethylcyclohex-2-en-1-yl)isoxazole | Formation of an isoxazole ring, introducing one oxygen and one nitrogen atom. |

| Azide-Alkyne "Click" Cycloaddition | R-N3, Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), solvent (e.g., t-BuOH/H2O) | 1-substituted-4-(1,3,3-trimethylcyclohex-2-en-1-yl)-1H-1,2,3-triazole | High efficiency and regioselectivity for the 1,4-disubstituted triazole, introducing three nitrogen atoms. |

| [3+2] Cycloaddition with Nitrones | R1-CH=N+(R2)-O-, heat or catalyst | Substituted isoxazolidine | Formation of a five-membered ring containing both nitrogen and oxygen. The stereochemistry can often be controlled. |

Formation of Extended Conjugated Pi-Systems

The ethynyl group of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene is a key functional handle for the construction of extended conjugated π-systems. Such systems are of significant interest for applications in organic electronics, nonlinear optics, and materials science. The Sonogashira and Glaser coupling reactions are paramount in this context, enabling the formation of carbon-carbon bonds with terminal alkynes.

The Sonogashira coupling reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is highly efficient and tolerant of a wide range of functional groups. wikipedia.org By coupling 2-ethynyl-1,3,3-trimethylcyclohex-1-ene with various aryl halides, it is possible to synthesize a diverse array of conjugated molecules where the cyclohexene moiety is electronically connected to an aromatic system. The general mechanism involves a catalytic cycle with both palladium and copper intermediates. wikipedia.org

The Glaser coupling , one of the oldest coupling reactions, facilitates the oxidative homocoupling of terminal alkynes to form symmetric diynes. wikipedia.org This reaction is typically mediated by a copper salt, such as copper(I) chloride or copper(II) acetate, in the presence of an oxidant (often air) and a base. wikipedia.org Applying the Glaser coupling to 2-ethynyl-1,3,3-trimethylcyclohex-1-ene would lead to a dimeric structure with a butadiyne linker, effectively doubling the length of the conjugated system. Variations of this reaction, such as the Eglinton and Hay couplings, offer alternative conditions and catalysts. wikipedia.org

The following table outlines the application of these coupling reactions for extending the π-system of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene.

| Reaction Type | Reagents and Conditions | Potential Product | Key Features |

| Sonogashira Coupling | Aryl/Vinyl Halide (Ar-X), Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), amine base (e.g., Et3N) | Aryl/Vinyl-substituted alkyne | Forms a C(sp)-C(sp2) bond, creating a direct link between the cyclohexene and an aromatic/vinylic system. wikipedia.org |

| Glaser Coupling | Cu(I) salt (e.g., CuCl), oxidant (e.g., O2), amine base (e.g., TMEDA) | Symmetrical 1,4-disubstituted-1,3-butadiyne | Homocoupling of the terminal alkyne to form a diyne bridge, resulting in a dimeric structure. wikipedia.org |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, as well as correlations in 2D NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The ethynyl (B1212043) proton (≡C-H) would likely appear as a singlet in the region of δ 2.0-3.0 ppm. The protons of the methyl group attached to the double bond (C1-CH₃) would also produce a singlet, typically in the vinylic methyl region. The geminal methyl groups at the C3 position are chemically equivalent and would therefore give rise to a single, more intense singlet. The methylene (B1212753) protons of the cyclohexene (B86901) ring at positions C4, C5, and C6 would appear as multiplets in the aliphatic region of the spectrum due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The quaternary carbons of the double bond (C1 and C2) and the C3 carbon bearing the geminal methyl groups would show distinct chemical shifts. The two carbons of the ethynyl group (C≡C) would have characteristic signals in the range of δ 70-90 ppm. The methyl carbons and the methylene carbons of the ring would also have specific chemical shifts in the upfield region of the spectrum.

Predicted ¹H NMR Data for 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ≡C-H | ~2.5 | s |

| C1-CH₃ | ~1.8 | s |

| C3-(CH₃)₂ | ~1.1 | s |

| -CH₂- (ring) | ~1.5-2.2 | m |

Predicted ¹³C NMR Data for 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~135 |

| C2 | ~120 |

| C3 | ~35 |

| C4, C5, C6 | ~20-40 |

| C1-CH₃ | ~20 |

| C3-(CH₃)₂ | ~28 |

| -C≡ | ~85 |

| ≡C-H | ~70 |

To confirm the assignments from 1D NMR and to elucidate the complete bonding network, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene, COSY would show correlations between the protons on adjacent carbons in the cyclohexene ring, helping to trace the connectivity of the methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the protons to their corresponding carbon atoms, for instance, linking the methylene proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the C1-methyl protons and the C1 and C2 carbons, and between the ethynyl proton and the C1 and C2 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry of the molecule, for instance, by showing through-space interactions between the methyl groups and other protons on the cyclohexene ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene, with a molecular formula of C₁₁H₁₆, the expected exact mass can be calculated. HRMS analysis would provide an experimental mass measurement with high accuracy, which, when compared to the calculated mass, confirms the elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information, with characteristic losses of methyl groups or other fragments.

Expected HRMS Data for 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆ |

| Calculated Exact Mass | 148.1252 |

| Measured Exact Mass | [Predicted to be within a few ppm of the calculated value] |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene, the IR spectrum would be expected to show several characteristic absorption bands. The most diagnostic would be the sharp, weak absorption band for the C≡C triple bond stretch, typically appearing around 2100 cm⁻¹. The stretching vibration of the sp-hybridized C-H bond of the terminal alkyne would be observed as a sharp peak around 3300 cm⁻¹. Additionally, the spectrum would show absorptions corresponding to the C=C double bond stretch of the cyclohexene ring (around 1650 cm⁻¹) and the C-H stretching and bending vibrations of the methyl and methylene groups.

Predicted IR Absorption Bands for 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| ≡C-H stretch | ~3300 |

| C-H stretch (sp³) | ~2850-2960 |

| C≡C stretch | ~2100-2140 |

| C=C stretch | ~1650 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The structure of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene features a conjugated enyne system, where the double bond of the cyclohexene ring is in conjugation with the ethynyl triple bond. This conjugation leads to a bathochromic (red) shift of the absorption maximum (λ_max) compared to non-conjugated alkenes or alkynes. The λ_max for this compound is expected to be in the ultraviolet region, and its value can provide evidence for the presence and extent of the conjugated system. The extension of conjugation generally results in a shift to a longer wavelength. libretexts.org

Predicted UV-Vis Absorption for 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

| Parameter | Predicted Value |

| λ_max | ~220-240 nm |

| Chromophore | Conjugated enyne |

Stereochemistry and Stereoisomerism in 2 Ethynyl 1,3,3 Trimethylcyclohex 1 Ene Research

Analysis of E/Z Isomerism at the Cyclohexene (B86901) Double Bond

E/Z isomerism is a type of geometric isomerism that describes the orientation of substituents around a carbon-carbon double bond. studymind.co.uk The designation depends on the priority of the substituents on each carbon of the double bond, as determined by the Cahn-Ingold-Prelog (CIP) sequence rules. libretexts.org In an E isomer (from the German entgegen, meaning opposite), the higher-priority groups are on opposite sides of the double bond. In a Z isomer (from the German zusammen, meaning together), they are on the same side. libretexts.orgyoutube.com

For 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, the double bond is part of the cyclohexene ring, specifically between the C1 and C2 positions. This structural feature imposes significant constraints on the geometry.

At the C1 position: The substituents are a methyl group (-CH₃) and the C6 methylene (B1212753) group (-CH₂-) of the ring.

At the C2 position: The substituents are an ethynyl (B1212043) group (-C≡CH) and the C3 quaternary carbon (-C(CH₃)₂) of the ring.

To assign E/Z configuration, we must determine the priority of the groups on each carbon atom of the double bond.

| Carbon Atom | Substituent 1 | Substituent 2 | Higher Priority Group |

| C1 | Methyl (-CH₃) | Ring Methylene (-CH₂-CH₂-) | Ring Methylene |

| C2 | Ethynyl (-C≡CH) | Ring Quaternary Carbon (-C(CH₃)₂) | Ethynyl |

Priority Assignment Rationale:

At C1: The ring methylene group (-CH₂-) has a higher priority than the methyl group (-CH₃) because the carbon of the methylene is attached to another carbon, while the carbon of the methyl group is attached only to hydrogens.

At C2: According to the CIP rules, multiple bonds are treated as connections to multiple single-bonded atoms. The ethynyl group's carbon is considered to be bonded to three carbons. The quaternary ring carbon is bonded to two methyl carbons and the C4 ring carbon. Therefore, the ethynyl group has a higher priority. libretexts.org

The two higher-priority groups (the ring methylene at C1 and the ethynyl group at C2) are on the same side of the double bond due to the fixed geometry of the six-membered ring. Therefore, the double bond in 2-ethynyl-1,3,3-trimethylcyclohex-1-ene is locked in a Z configuration . The formation of a stable E isomer within a six-membered ring of this nature is geometrically impossible due to the extreme angle strain it would introduce.

Conformational Analysis of the 1,3,3-Trimethylcyclohexene (B3343063) Ring

The presence of a double bond forces the C1, C2, C3, and C6 atoms of the cyclohexene ring to lie roughly in the same plane. To minimize the remaining torsional and steric strain, the ring adopts a non-planar conformation. libretexts.org The most stable conformation for cyclohexene is the half-chair (or sofa) conformation.

In 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, the substituents influence the conformational equilibrium.

Gem-dimethyl group at C3: One of the methyl groups at the C3 position will be pseudo-axial, and the other will be pseudo-equatorial.

Methyl group at C1: This group is attached to an sp²-hybridized carbon and lies in the plane of the double bond.

Ethynyl group at C2: This linear group also lies in the plane of the double bond.

| Conformation Type | Key Features | Major Steric Interactions |

| Half-Chair | Four coplanar carbons (C1, C2, C3, C6) | Pseudo-axial C3-methyl with pseudo-axial C5-hydrogen |

| Boat | Higher energy transition state | Eclipsing interactions and flagpole strain |

Diastereocontrol in Synthetic Reactions Involving the Ethynyl-Cyclohexene Scaffold

Diastereocontrol refers to the preferential formation of one diastereomer over another in a chemical reaction. The existing stereochemical features of the 2-ethynyl-1,3,3-trimethylcyclohex-1-ene scaffold can be used to direct the outcome of subsequent reactions that create new stereocenters.

The bulky 1,3,3-trimethyl-substituted ring creates a sterically hindered environment. Reagents will preferentially approach from the less hindered face of the molecule.

Example of Potential Diastereocontrol: Consider the reduction of the alkyne to an alkene or the hydration of the triple bond. If a reaction were to occur at the double bond, for instance, an epoxidation, the attacking reagent (like m-CPBA) would approach from the face opposite to the bulky pseudo-axial methyl group.

| Reaction | Reagent | Expected Diastereoselective Outcome |

| Epoxidation of C=C bond | m-CPBA | Attack from the less sterically hindered face, away from the pseudo-axial C3-methyl group. |

| Hydroboration-oxidation of C≡C bond | 1. Disiamylborane 2. H₂O₂, NaOH | The bulky borane (B79455) reagent would add to the terminal carbon of the alkyne, with its approach influenced by the steric bulk of the adjacent ring. |

| Catalytic Hydrogenation | H₂, Lindlar's catalyst | Reduction of the alkyne to a Z-alkene. The catalyst surface interaction would likely occur on the less hindered face of the molecule. |

This steric directing effect is a powerful tool in organic synthesis, allowing for the construction of complex molecules with predictable three-dimensional structures. The ethynyl-cyclohexene scaffold serves as a chiral auxiliary or a directing group that influences the stereochemical course of a reaction.

Computational and Theoretical Investigations of 2 Ethynyl 1,3,3 Trimethylcyclohex 1 Ene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

DFT is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics.

Characterization of Transition States and Reaction Pathways

Future DFT studies on 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene could elucidate the mechanisms of reactions in which it participates. By calculating the energies of reactants, products, and transition states, researchers can map out the most favorable reaction pathways. For instance, the addition of electrophiles to the ethynyl (B1212043) group or the double bond could be modeled to predict regioselectivity and stereoselectivity.

Table 1: Hypothetical DFT Data for a Reaction Involving 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +10.8 |

| Products | -20.3 |

This table is illustrative and does not represent actual experimental or calculated data.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT calculations can also predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy). These theoretical predictions, when compared with experimental data, can help confirm the structure and conformation of the molecule. Analysis of the potential energy surface can reveal the most stable conformations of the cyclohexene (B86901) ring and the orientation of the ethynyl and trimethyl groups.

Molecular Modeling for Conformational Landscape Exploration

Molecular modeling techniques, including molecular mechanics and molecular dynamics simulations, could be employed to explore the conformational landscape of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene. These methods can identify low-energy conformers and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, a broader category that includes DFT, could provide profound mechanistic insights into the reactions of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene. By analyzing the molecular orbitals (e.g., HOMO and LUMO), electrostatic potential, and charge distribution, one can predict the sites of nucleophilic or electrophilic attack. Such calculations would be invaluable for understanding and predicting the chemical behavior of this compound in various reaction conditions.

Applications As Key Synthetic Intermediates and Advanced Building Blocks

Role in the Total Synthesis of Natural Products and Bioactive Analogues

The structural motif of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene is fundamental to the synthesis of a wide array of terpenoids, including essential vitamins and widely used fragrance compounds. Its utility stems from its role as a key C11 building block, often derived from β-ionone, which allows for the systematic extension of a polyene side chain.

The industrial synthesis of Vitamin A (retinol) and its provitamin, β-carotene, heavily relies on synthetic strategies that begin with β-ionone. A critical step in these syntheses is the introduction of a two-carbon unit via ethynylation to form a key acetylenic intermediate.

Several major industrial routes for Vitamin A synthesis, such as those developed by BASF and Rhône-Poulenc, commence with the ethynylation of β-ionone to produce ethynyl-β-ionol. researchgate.net This intermediate is then partially hydrogenated to yield vinyl-β-ionol. researchgate.net This vinylated C15 building block can then be converted into a phosphonium (B103445) salt, which subsequently undergoes a Wittig reaction with a C5 aldehyde to construct the full C20 carbon skeleton of Vitamin A acetate. researchgate.net

An alternative approach involves coupling the copper derivative of an ethynyl-terminated β-ionol intermediate with a compound like 1-chloro-4-acetoxy-2-methyl-2-butene to directly form the C20 skeleton. guidechem.com The acetylenic bond is then selectively reduced (semi-hydrogenation) to an ethylenic bond to complete the synthesis. guidechem.com These methods highlight the crucial role of the ethynyl (B1212043) group in extending the conjugated polyene chain, a defining feature of retinoids and carotenoids. guidechem.comresearchgate.net The majority of β-carotene commercialized globally is produced via chemical synthesis starting from β-ionone. rsc.org

Table 1: Key Intermediates in Vitamin A Synthesis from β-Ionone

| Starting Material | Key Reaction | Intermediate | Subsequent Transformation | Final Product Class |

| β-Ionone | Ethynylation | Ethynyl-β-ionol | Partial Hydrogenation, Wittig Reaction | Retinoids (Vitamin A) |

| β-Ionone | Ethynylation | Ethynyl-β-ionol derivative | Copper-mediated Coupling, Semi-hydrogenation | Retinoids (Vitamin A) |

| Retinal | Wittig Condensation | Retinyltriphenylphosphonium salt | Reaction with Retinal | Carotenoids (β-Carotene) |

The trimethylcyclohexene ring system is the core structure of ionones and damascones, which are highly valued fragrance compounds known for their characteristic floral, woody, and fruity scents. nottingham.ac.ukscispace.com Synthetic routes to these compounds often leverage intermediates structurally related to 2-ethynyl-1,3,3-trimethylcyclohex-1-ene. For instance, the synthesis of a β-damascone isomer has been achieved through the ethynylation of 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethan-1-one, followed by an acid-catalyzed rearrangement of the resulting acetylenic diol. researchgate.net This demonstrates how the introduction of an ethynyl group can facilitate skeletal rearrangements and functionalization to produce different isomers within this family of important aroma chemicals.

Scaffold for Novel Materials and Organic Electronic Components

The unique electronic and structural properties of the ethynyl group make it a valuable component in the design of advanced organic materials. Terminal alkynes are key functional groups for the synthesis of conjugated systems through powerful carbon-carbon bond-forming reactions.

While the direct incorporation of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene into conjugated polymers is not widely documented in the reviewed literature, molecules containing terminal alkyne functionalities are fundamental monomers in polymer synthesis. The Sonogashira coupling reaction, which joins a terminal alkyne with an aryl or vinyl halide, is a powerful method for creating polymers with alternating alkyne and aromatic units (poly(arylene ethynylene)s). rsc.orgresearchgate.netmdpi.com The bulky trimethylcyclohexene group of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene could potentially be used to influence polymer solubility and modify the solid-state packing of polymer chains, which are critical parameters for material performance.

The development of organic electronic devices relies on the synthesis of novel π-conjugated molecules and polymers that act as organic semiconductors. nottingham.ac.ukresearchgate.net Although specific applications of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene as a synthon for these devices are not extensively reported, its structure contains the necessary functionality. The ethynyl group can be coupled with various aromatic and heterocyclic systems to construct larger, conjugated molecules with tailored electronic properties suitable for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

General Synthetic Utility in Carbon-Carbon Bond Construction

The terminal alkyne of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene is its most significant feature for synthetic applications, providing a versatile handle for the formation of new carbon-carbon bonds. organic-chemistry.org This reactivity is central to its role as a building block for both natural products and potentially novel materials.

The acetylenic proton is weakly acidic and can be removed by a strong base to generate a nucleophilic acetylide. This nucleophile can react with various electrophiles, such as aldehydes and ketones, in addition reactions to extend carbon chains. This is exemplified in the first step of many Vitamin A syntheses where the acetylide of acetylene (B1199291) adds to the ketone of β-ionone. researchgate.netresearchgate.net

Furthermore, the terminal alkyne is a key participant in transition metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netrsc.orgnih.gov This reaction allows for the direct connection of the alkyne's sp-hybridized carbon to an sp²-hybridized carbon of an aryl or vinyl halide, a foundational transformation in the synthesis of conjugated enyne and arylethyne systems. The versatility of the ethynyl group is further demonstrated by its ability to be selectively hydrogenated to either a cis- or trans-alkene, or fully reduced to an alkane, providing access to a variety of saturation levels in the final product. guidechem.com

Emerging Research Avenues and Methodological Advancements

Development of Sustainable Synthetic Routes (e.g., Green Chemistry principles)

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. jddhs.comresearchgate.net The synthesis of terpene-related structures is an area ripe for the application of these principles. rsc.org For 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, future research is geared towards developing synthetic routes that are both efficient and environmentally benign.

Key strategies in this domain include:

Use of Green Solvents: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A shift towards greener alternatives such as water, bio-based solvents, or supercritical CO2 can significantly reduce the environmental impact of producing 2-ethynyl-1,3,3-trimethylcyclohex-1-ene. jddhs.com For instance, micellar catalysis in water has proven effective for the oxidation of terpenes like α-pinene, suggesting its potential applicability in synthesizing or functionalizing cyclohexene (B86901) derivatives. rsc.org

Catalytic Efficiency: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture, and metal-free catalytic systems to avoid toxic metal residues. mdpi.com For example, the synthesis of 1,2,4-thiadiazoles has been achieved using environmentally benign catalysts like hypervalent iodine or molecular iodine under mild conditions. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or ultrasound can drastically reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com These techniques offer a pathway to more sustainable production protocols for 2-ethynyl-1,3,3-trimethylcyclohex-1-ene.

Renewable Feedstocks: As a terpene-like structure, there is potential to derive 2-ethynyl-1,3,3-trimethylcyclohex-1-ene or its precursors from abundant natural terpenes, aligning with the green chemistry principle of using renewable feedstocks. rsc.org

| Green Chemistry Principle | Application to 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy. | Reduced generation of hazardous byproducts. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water, ionic liquids, or solvent-free conditions. jddhs.commdpi.com | Lowered environmental pollution and improved worker safety. |

| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation for reactions. jddhs.com | Shorter reaction times and reduced energy consumption. |

| Use of Renewable Feedstocks | Synthesizing from naturally abundant terpenes. rsc.org | Decreased reliance on petrochemical sources. |

| Catalysis | Employing recyclable heterogeneous or biocatalysts instead of stoichiometric reagents. | Increased efficiency and reduced waste. |

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of drug discovery and materials science have been revolutionized by automated synthesis and high-throughput experimentation (HTE), which enable the rapid synthesis and screening of large compound libraries. nih.govrug.nlrsc.org These technologies hold immense potential for accelerating research involving 2-ethynyl-1,3,3-trimethylcyclohex-1-ene.

Automated platforms can perform entire synthetic sequences, including reaction setup, purification, and analysis, with minimal human intervention. nih.gov This allows for the systematic exploration of reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the synthesis of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene or its derivatives. For instance, robotic platforms can be configured for parallel synthesis in 24 or 96-well plates, dramatically increasing experimental throughput. imperial.ac.uk

The integration of HTE with automated synthesis creates a powerful workflow. youtube.com Libraries of compounds derived from 2-ethynyl-1,3,3-trimethylcyclohex-1-ene could be synthesized "on-the-fly" and immediately screened for desired properties, such as biological activity or material characteristics. rug.nl Technologies like acoustic dispensing allow for the synthesis of thousands of compounds on a nanomole scale, significantly reducing reagent consumption and waste. nih.govrsc.org This approach is particularly valuable for exploring the chemical space around the core structure of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene to identify novel molecules with valuable applications.

| Technology | Key Feature | Application in Research of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene |

|---|---|---|

| Automated Synthesis Platforms | Robotic execution of multi-step chemical reactions. fu-berlin.de | Rapid optimization of synthetic routes and production of derivative libraries. |

| High-Throughput Screening (HTS) | Automated testing of millions of compounds for a specific activity. youtube.com | Efficient discovery of biologically active derivatives. |

| Acoustic Dispensing | Contactless, nanoliter-scale liquid handling. nih.gov | Miniaturized synthesis of large compound libraries with minimal waste. |

| Flow Chemistry Automation | Computer-controlled pumps and reconfigurable flow paths. nih.govfu-berlin.de | Precise control over reaction parameters and potential for streamlined scale-up. |

Bio-Inspired Catalysis and Biotransformations for Functionalization

Nature utilizes enzymes to perform highly selective and efficient chemical transformations under mild conditions. Bio-inspired catalysis and biotransformations are emerging as powerful tools in organic synthesis, offering sustainable alternatives to traditional chemical methods. nih.gov The structure of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene, with its cyclohexene ring, is an attractive substrate for enzymatic functionalization.

Ene-reductases, for example, have been shown to facilitate novel C-H functionalization reactions on cyclohexanone (B45756) derivatives, which are structurally related to the target compound. nih.gov This opens up possibilities for selective modifications of the cyclohexene ring that would be challenging to achieve with conventional reagents. Similarly, enzymes like cytochrome P450 monooxygenases are known for their ability to oxidize inert C-H bonds, which could be harnessed for the regioselective and stereoselective hydroxylation of the terpene-like scaffold. nih.gov

Furthermore, bio-inspired approaches, such as radical-based cyclizations that mimic the biosynthesis of terpenes, could provide efficient pathways for converting acyclic precursors into the cyclohexene ring system of the target molecule. researchgate.net These methods offer the potential for highly efficient and selective syntheses, often proceeding under environmentally friendly conditions (e.g., in aqueous media at ambient temperature).

Machine Learning-Assisted Retrosynthesis and Reaction Prediction

Retrosynthesis Prediction: ML models, often based on neural networks, can be trained on vast databases of known chemical reactions to predict plausible starting materials for a target molecule. researchgate.netnih.gov Applying such a model to derivatives of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene could uncover non-intuitive and efficient synthetic pathways that might be overlooked by human chemists. researchgate.netmit.edu

| ML Application | Description | Potential Impact on 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene Research |

|---|---|---|

| Retrosynthesis | Predicts potential reactants for a target product molecule. researchgate.netmit.edu | Designs efficient and novel synthetic routes to complex derivatives. |

| Forward Reaction Prediction | Predicts the outcome of a chemical reaction. bohrium.com | Reduces experimental costs by prioritizing promising reactions. |

| Property Prediction | Forecasts physical, chemical, or biological properties from molecular structure. acs.orgmdpi.com | Aids in the design of new molecules with desired functions (e.g., fragrances). |

| Reaction Optimization | Identifies optimal reaction conditions (temperature, catalyst, solvent). | Accelerates the development of high-yielding synthetic procedures. |

Design and Synthesis of Complex Architectures via Tandem and Cascade Reactions

The alkyne functional group is exceptionally useful in organic synthesis due to its high energy content and its ability to participate in a wide variety of transformations. nsf.gov The presence of both an alkyne and a cyclohexene moiety in 2-ethynyl-1,3,3-trimethylcyclohex-1-ene makes it an ideal substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation. This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

Radical cascades, in particular, are well-suited for alkyne chemistry. The addition of a radical to the alkyne can initiate a sequence of cyclizations and other bond-forming events. acs.org For example, a cascade reaction could be designed where an initial reaction at the ethynyl (B1212043) group is followed by an intramolecular cyclization involving the cyclohexene ring, leading to the formation of polycyclic systems. Research has demonstrated cascade cyclizations involving alkyne-tethered cyclohexadienones, highlighting the feasibility of such transformations. researchgate.net

Furthermore, alkynes can participate in various cycloaddition reactions, which could be incorporated into cascade sequences to build intricate heterocyclic or carbocyclic frameworks. libretexts.org The strategic use of 2-ethynyl-1,3,3-trimethylcyclohex-1-ene in such reactions provides a powerful strategy for increasing molecular complexity in a highly efficient and atom-economical manner.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene, and how should data interpretation be approached?

- Methodological Answer : Use 1H NMR to identify proton environments, focusing on the ethynyl proton (δ ~2.5–3.5 ppm) and methyl groups (δ ~0.8–1.5 ppm). Compare with reference spectra of structurally similar cyclohexene derivatives (e.g., trimethylcyclohexene analogs) to resolve overlapping signals . IR spectroscopy can confirm the ethynyl C≡C stretch (~2100–2260 cm⁻¹). For purity validation, combine LC-MS (e.g., TOF LC-MS with ESI+ ionization) with chromatographic retention times, as described for cyclohexanone derivatives .

Q. What synthetic routes are commonly employed to prepare 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene, and what are their limitations?

- Methodological Answer : A typical route involves Sonogashira coupling between 1,3,3-trimethylcyclohex-1-ene bromide and terminal alkynes. Optimize palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide co-catalysts in anhydrous THF under inert conditions. Monitor side reactions like alkyne dimerization using TLC with UV-active spots. Yield limitations (~60–75%) often arise from steric hindrance at the cyclohexene ring .

Q. How should researchers handle safety and waste management for this compound during laboratory experiments?

- Methodological Answer : Wear nitrile gloves , chemical-resistant goggles, and lab coats to avoid skin contact. Use fume hoods for volatile intermediates. For waste, segregate ethynyl-containing residues in labeled containers and consult certified waste management services for incineration or neutralization, as advised for reactive alkenes/alkynes .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 2-Ethynyl-1,3,3-trimethylcyclohex-1-ene in cycloaddition reactions?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and transition states. Compare with experimental data for [2+2] or Diels-Alder reactions. Use software like Gaussian or ORCA, referencing thermodynamic parameters (ΔG‡) to predict regioselectivity. Validate models against known cyclohexene-alkyne systems .

Q. What strategies resolve contradictions in kinetic data for ethynyl-substituted cyclohexene derivatives under catalytic conditions?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies to distinguish rate-determining steps (e.g., C–H activation vs. bond formation). Use deuterated analogs and monitor reaction progress via in-situ IR or NMR. For conflicting Arrhenius plots, verify temperature control (±0.5°C) and eliminate mass transfer limitations by adjusting stirring rates .

Q. How can the compound’s steric and electronic properties be exploited in asymmetric catalysis?

- Methodological Answer : Design chiral ligands (e.g., BINOL-phosphine) to coordinate the ethynyl group, leveraging the cyclohexene ring’s rigidity for enantioselective induction. Test in model reactions (e.g., asymmetric hydrogenation) and analyze enantiomeric excess (ee) via chiral HPLC. Correlate steric maps (from XRD or computational models) with catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.